molecular formula C28H28ClNO4 B5011758 Cyclopentyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5011758
M. Wt: 478.0 g/mol
InChI Key: BTOCGHPSDSNZPH-UHFFFAOYSA-N
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Description

Cyclopentyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a cyclopentyl ring, a chlorophenyl group, a hydroxyphenyl group, and a hexahydroquinoline core

Preparation Methods

The synthesis of Cyclopentyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the hexahydroquinoline core: This can be achieved through a Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine.

    Introduction of the chlorophenyl group: This step may involve a Friedel-Crafts acylation reaction, where the hexahydroquinoline core is reacted with a chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Addition of the hydroxyphenyl group: This can be accomplished through a nucleophilic aromatic substitution reaction, where the chlorophenyl group is substituted with a hydroxyphenyl group.

    Cyclopentyl ester formation: The final step involves esterification, where the carboxylic acid group of the hexahydroquinoline core is reacted with cyclopentanol in the presence of an acid catalyst.

Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

Cyclopentyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form a quinone derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Ester hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol using acidic or basic conditions.

Scientific Research Applications

Cyclopentyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of Cyclopentyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. The compound’s structural features, such as the hydroxyphenyl and chlorophenyl groups, play a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Cyclopentyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can be compared with other similar compounds, such as:

    Cyclopentyl 7-(4-bromophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: This compound has a bromine atom instead of a chlorine atom, which may affect its reactivity and biological activity.

    Cyclopentyl 7-(4-chlorophenyl)-4-(3-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate: This compound has a methoxy group instead of a hydroxy group, which may influence its chemical properties and interactions with molecular targets.

    Cyclopentyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-tetrahydroquinoline-3-carboxylate: This compound has a tetrahydroquinoline core instead of a hexahydroquinoline core, which may alter its stability and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

cyclopentyl 7-(4-chlorophenyl)-4-(3-hydroxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28ClNO4/c1-16-25(28(33)34-22-7-2-3-8-22)26(18-5-4-6-21(31)13-18)27-23(30-16)14-19(15-24(27)32)17-9-11-20(29)12-10-17/h4-6,9-13,19,22,26,30-31H,2-3,7-8,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOCGHPSDSNZPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=C(C=C3)Cl)C4=CC(=CC=C4)O)C(=O)OC5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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